molecular formula C9H12FN B13489749 4-Ethyl-2-fluoro-5-methylaniline

4-Ethyl-2-fluoro-5-methylaniline

Cat. No.: B13489749
M. Wt: 153.20 g/mol
InChI Key: CPQCEHRXQUCNBB-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-5-methylaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of an ethyl group, a fluoro group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-fluoro-5-methylaniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene followed by reduction to form the corresponding aniline derivative. The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes typically include the nitration of ethylbenzene, reduction to aniline, and subsequent substitution reactions to introduce the fluoro and methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-fluoro-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

4-Ethyl-2-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluoro-5-methylaniline involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The ethyl and methyl groups may influence the compound’s solubility and overall chemical behavior. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-fluoro-5-methylaniline is unique due to the presence of all three substituents (ethyl, fluoro, and methyl) on the benzene ring. This combination of groups can result in distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

4-ethyl-2-fluoro-5-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-7-5-8(10)9(11)4-6(7)2/h4-5H,3,11H2,1-2H3

InChI Key

CPQCEHRXQUCNBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C)N)F

Origin of Product

United States

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